molecular formula C21H27N3O3 B2939979 N-((1-cyclopentylpiperidin-4-yl)methyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide CAS No. 953932-77-9

N-((1-cyclopentylpiperidin-4-yl)methyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide

Numéro de catalogue B2939979
Numéro CAS: 953932-77-9
Poids moléculaire: 369.465
Clé InChI: HGUYXTODXSFQFB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-((1-cyclopentylpiperidin-4-yl)methyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide, also known as CPI-0610, is a small molecule inhibitor that targets the bromodomain and extra-terminal (BET) family of proteins. BET proteins are involved in the regulation of gene expression, and their dysregulation has been implicated in various diseases, including cancer and inflammation. CPI-0610 has shown promise as a potential therapeutic agent for these and other diseases.

Mécanisme D'action

N-((1-cyclopentylpiperidin-4-yl)methyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide targets the BET family of proteins, which are involved in the regulation of gene expression. Specifically, N-((1-cyclopentylpiperidin-4-yl)methyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide binds to the bromodomain of BET proteins, inhibiting their ability to interact with acetylated histones and leading to the downregulation of target genes.
Biochemical and Physiological Effects:
The downregulation of target genes by N-((1-cyclopentylpiperidin-4-yl)methyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide can have various biochemical and physiological effects, depending on the specific genes involved. In cancer cells, for example, N-((1-cyclopentylpiperidin-4-yl)methyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide has been shown to induce apoptosis (programmed cell death) and inhibit cell proliferation. In inflammatory diseases, N-((1-cyclopentylpiperidin-4-yl)methyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide has been shown to reduce the production of pro-inflammatory cytokines.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of N-((1-cyclopentylpiperidin-4-yl)methyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide for lab experiments is its specificity for the BET family of proteins, which allows researchers to investigate the role of these proteins in various diseases. However, one limitation is the potential for off-target effects, which can complicate the interpretation of experimental results.

Orientations Futures

There are several potential future directions for research on N-((1-cyclopentylpiperidin-4-yl)methyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide. One area of interest is the development of combination therapies that include N-((1-cyclopentylpiperidin-4-yl)methyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide and other drugs, such as chemotherapy agents or immunotherapies. Another area of interest is the investigation of N-((1-cyclopentylpiperidin-4-yl)methyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide in diseases beyond cancer and inflammation, such as cardiovascular disease or neurological disorders. Additionally, further studies are needed to fully understand the safety and efficacy of N-((1-cyclopentylpiperidin-4-yl)methyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide in humans.

Méthodes De Synthèse

The synthesis of N-((1-cyclopentylpiperidin-4-yl)methyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide involves several steps, starting with the reaction of 4-bromobenzylamine with cyclopentanone to form the corresponding imine. This imine is then reduced with sodium borohydride to yield the corresponding amine. The amine is then reacted with 2-(1,3-dioxoisoindolin-2-yl)acetic acid to form the final product, N-((1-cyclopentylpiperidin-4-yl)methyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide.

Applications De Recherche Scientifique

N-((1-cyclopentylpiperidin-4-yl)methyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide has been the subject of numerous scientific studies, with researchers investigating its potential as a therapeutic agent for various diseases. These studies have included in vitro and in vivo experiments, as well as clinical trials in humans.

Propriétés

IUPAC Name

N-[(1-cyclopentylpiperidin-4-yl)methyl]-2-(1,3-dioxoisoindol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O3/c25-19(14-24-20(26)17-7-3-4-8-18(17)21(24)27)22-13-15-9-11-23(12-10-15)16-5-1-2-6-16/h3-4,7-8,15-16H,1-2,5-6,9-14H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGUYXTODXSFQFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2CCC(CC2)CNC(=O)CN3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-cyclopentylpiperidin-4-yl)methyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.